molecular formula C16H16N2O2S B2688873 6-methyl-4-[(4-methylphenyl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 1031973-32-6

6-methyl-4-[(4-methylphenyl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

Cat. No.: B2688873
CAS No.: 1031973-32-6
M. Wt: 300.38
InChI Key: OKMGJYFJQVNMAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-4-[(4-methylphenyl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a chemical compound with a complex structure that includes a benzothiadiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-[(4-methylphenyl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione can be achieved through several methods. One common approach involves the reaction of 3-halo-4-(4-methylphenyl)-4-oxobutyric acid with 2-amino-5-methylpyridine under the action of a condensing agent . The reaction conditions are typically mild, and the product can be purified easily, making this method suitable for both laboratory synthesis and large-scale industrial production .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include adjusting the pH, using specific solvents, and employing techniques such as microwave irradiation to promote the reaction .

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-[(4-methylphenyl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of a solvent like ethanol or tetrahydrofuran .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

6-methyl-4-[(4-methylphenyl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-4-[(4-methylphenyl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-4-[(4-methylphenyl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is unique due to its specific benzothiadiazine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .

Properties

IUPAC Name

6-methyl-4-[(4-methylphenyl)methyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-12-3-6-14(7-4-12)10-18-11-17-21(19,20)16-8-5-13(2)9-15(16)18/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMGJYFJQVNMAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NS(=O)(=O)C3=C2C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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